molecular formula C11H12ClNO B1306179 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one CAS No. 64140-62-1

3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No.: B1306179
CAS No.: 64140-62-1
M. Wt: 209.67 g/mol
InChI Key: LKCAABJNTGSTHY-UHFFFAOYSA-N
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Description

3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, with the CAS number 64140-62-1, is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure (C11H12ClNO), has been investigated for various pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound based on recent studies and findings.

PropertyValue
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Melting Point83 °C
LogP2.27
PSA (Polar Surface Area)20.31 Ų

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli, with complete inhibition observed at concentrations as low as 4.69 µg/mL and 5.64 µg/mL respectively .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. It was found to inhibit several fungal strains effectively.

Antifungal Activity Results:

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal tests indicated that the compound is effective against Candida albicans with an MIC of 16.69 µg/mL, showcasing its potential as an antifungal agent .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorine atom in its structure may enhance its interaction with microbial cell membranes or specific enzymatic pathways crucial for microbial survival.

Case Studies

A notable study published in a peer-reviewed journal examined various derivatives of indole compounds and their biological activities, including those similar to this compound. The results indicated that halogenated indoles often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell integrity .

Properties

IUPAC Name

3-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCAABJNTGSTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383475
Record name 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64140-62-1
Record name 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dihydro-1H-indole (50 g), triethylamine (132 g) and tetrahydrofuran (1000 mL) was cooled down to 10° C. followed by the addition (over a period of 60 min) of a solution of 3-chloropropanoyl chloride (55 g) in tetrahydrofuran (400 mL). The mixture was filtered, and the remaining solution was evaporated in vacuo to dryness. The residue was purified by flash chromatography (eluent: ethyl acetate/heptane 1:3) giving the title compound as a crystalline white material (31 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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